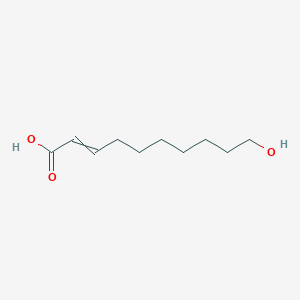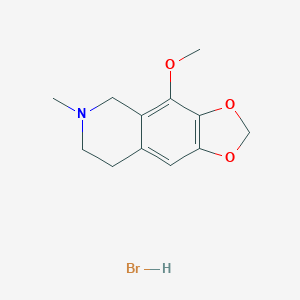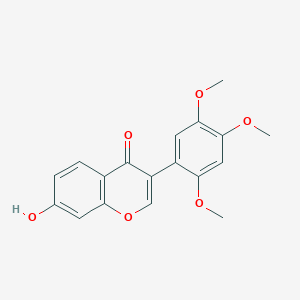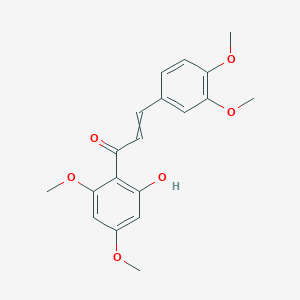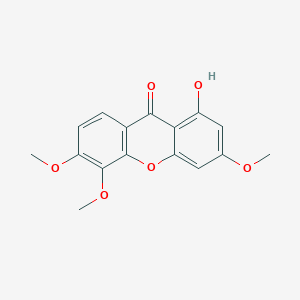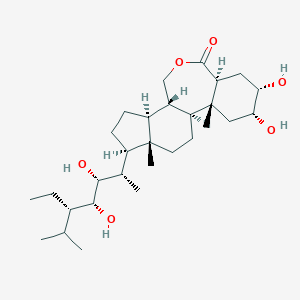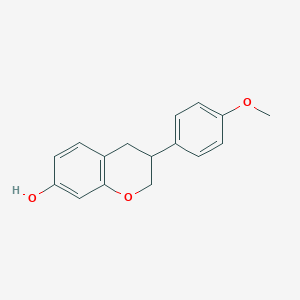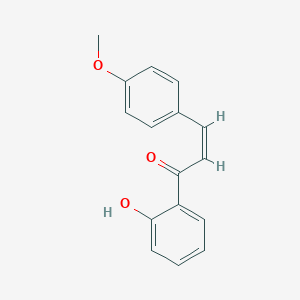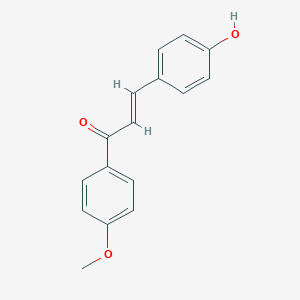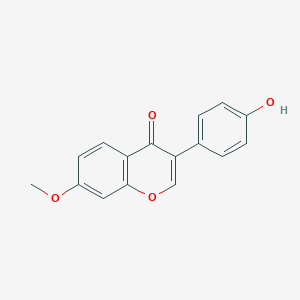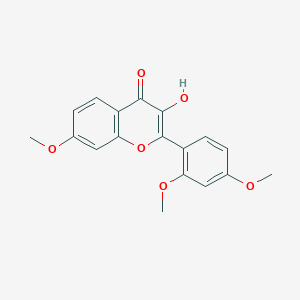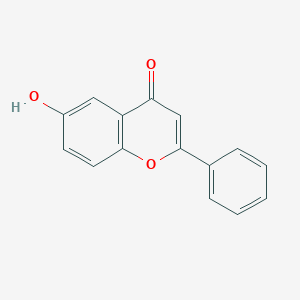
6-Hidroxi flavona
Descripción general
Descripción
6-Hydroxyflavone is a flavone, a type of chemical compound that belongs to the broader class of flavonoids. It is characterized by the presence of a hydroxyl group at the sixth position of the flavone structure. This compound is known for its various biological activities, including its role as a noncompetitive inhibitor of cytochrome P450 2C9. It is naturally found in plants such as Crocus and the leaves of Barleria prionitis Linn .
Aplicaciones Científicas De Investigación
6-Hydroxyflavone has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
6-Hydroxyflavone is a naturally occurring flavone . Its primary target is the cytochrome P450 2C9 enzyme . This enzyme plays a crucial role in the metabolism of both xenobiotics and endogenous compounds .
Mode of Action
6-Hydroxyflavone acts as a noncompetitive inhibitor of the cytochrome P450 2C9 enzyme . This means it binds to a site other than the active site of the enzyme, altering the enzyme’s conformation and reducing its activity .
Biochemical Pathways
The inhibition of the cytochrome P450 2C9 enzyme by 6-Hydroxyflavone can affect various biochemical pathways. For instance, it can activate AKT, ERK 1/2, and JNK signaling pathways to effectively promote osteoblastic differentiation . It also inhibits the LPS-induced NO production .
Result of Action
The inhibition of the cytochrome P450 2C9 enzyme by 6-Hydroxyflavone can lead to various molecular and cellular effects. It exhibits anti-inflammatory activity and shows anxiolytic activity in a mouse model .
Safety and Hazards
Direcciones Futuras
Flavone has recently been proved as a promising scaffold for the development of a novel drug against dengue fever . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future . Other studies also suggest that flavonoids could be a potential target and prognostic marker of osteosarcoma .
Análisis Bioquímico
Biochemical Properties
6-Hydroxyflavone plays a significant role in biochemical reactions, particularly as a noncompetitive inhibitor of cytochrome P450 2C9 . This enzyme is crucial for the metabolism of various xenobiotics and endogenous compounds. By inhibiting cytochrome P450 2C9, 6-Hydroxyflavone can modulate the metabolism of drugs and other substances, potentially leading to altered pharmacokinetics and pharmacodynamics. Additionally, 6-Hydroxyflavone interacts with GABAA receptors, exhibiting anxiolytic effects .
Cellular Effects
6-Hydroxyflavone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to exhibit anti-inflammatory activity in kidney mesangial cells by inhibiting the production of inducible nitric oxide synthase (iNOS) and other inflammatory mediators . Furthermore, 6-Hydroxyflavone affects cell membrane integrity and permeability, as well as kinase and peroxidase activities . These effects contribute to its potential therapeutic applications in treating inflammation and oxidative stress-related conditions.
Molecular Mechanism
At the molecular level, 6-Hydroxyflavone exerts its effects through various mechanisms. It acts as a noncompetitive inhibitor of cytochrome P450 2C9, binding to the enzyme and preventing its normal function . Additionally, 6-Hydroxyflavone interacts with GABAA receptors, selectively modulating their activity to produce anxiolytic effects . The compound also inhibits kinase and peroxidase activities, which are involved in cellular signaling and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxyflavone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Hydroxyflavone maintains its biological activity over extended periods, although its potency may decrease with prolonged exposure . Long-term effects on cellular function have been observed, including sustained anti-inflammatory and antioxidant activities .
Dosage Effects in Animal Models
The effects of 6-Hydroxyflavone vary with different dosages in animal models. At lower doses, the compound exhibits anxiolytic and anti-inflammatory effects without significant toxicity . At higher doses, potential toxic or adverse effects may occur, including hepatotoxicity and alterations in metabolic processes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
6-Hydroxyflavone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It interacts with enzymes such as cytochrome P450 2C9, modulating their activity and affecting the metabolism of other compounds . Additionally, 6-Hydroxyflavone influences metabolic flux and metabolite levels, contributing to its overall biological effects .
Transport and Distribution
Within cells and tissues, 6-Hydroxyflavone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
6-Hydroxyflavone’s subcellular localization plays a significant role in its activity and function. The compound is known to localize in specific cellular compartments, including the cytoplasm and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 6-Hydroxyflavone to specific organelles, where it can exert its biological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxyflavone can be synthesized through several methods. One common approach involves the oxidative cyclization of o-hydroxychalcones. This method typically requires the use of oxidizing agents such as iodine or palladium (II) catalysts under specific conditions . Another method involves the use of NaHSO4-SiO2 as a catalyst, which offers an eco-friendly and efficient route to produce high-quality flavones .
Industrial Production Methods: Industrial production of 6-Hydroxyflavone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium (II) catalysis and other efficient oxidative cyclization methods are commonly employed in industrial settings to produce this compound in bulk .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxyflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, such as 6-methoxyflavone.
Reduction: Reduction reactions can modify the hydroxyl group, leading to different flavonoid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups to create various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, palladium (II) catalysts.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acetyl chloride, methyl iodide.
Major Products Formed:
6-Methoxyflavone: Formed through methylation of the hydroxyl group.
6-Acetoxyflavone: Formed through acetylation of the hydroxyl group.
Flavone 6-sulfate: Formed through sulfation of the hydroxyl group.
Comparación Con Compuestos Similares
6-Hydroxyflavone is unique among flavones due to its specific hydroxylation pattern. Similar compounds include:
- 3-Hydroxyflavone
- 5-Hydroxyflavone
- 7-Hydroxyflavone
- Quercetin
- Apigenin
- Kaempferol
Compared to these compounds, 6-Hydroxyflavone exhibits distinct biological activities, such as its potent anti-inflammatory effects and specific inhibition of cytochrome P450 2C9 .
Propiedades
IUPAC Name |
6-hydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZYYYGYCRFPBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022327 | |
| Record name | 6-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-83-4 | |
| Record name | 6-Hydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6665-83-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-HYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148S6Z78H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


